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For Researchers, Scientists, and Drug Development Professionals

Introduction
DS18561882 is a potent and selective, orally available inhibitor of methylenetetrahydrofolate

dehydrogenase 2 (MTHFD2), a mitochondrial enzyme crucial for one-carbon metabolism.[1][2]

MTHFD2 is highly expressed in various cancer types, including breast cancer, while its

expression in normal adult tissues is low, making it an attractive therapeutic target.[1][2]

Elevated MTHFD2 expression is often correlated with poor prognosis in breast cancer.

Inhibition of MTHFD2 disrupts the synthesis of purines and other essential molecules, leading

to the suppression of cancer cell proliferation and tumor growth.[1][2] These application notes

provide detailed protocols for evaluating the efficacy of DS18561882 in breast cancer models.

Quantitative Data Summary
The following tables summarize the key quantitative data for DS18561882 from preclinical

studies.

Table 1: In Vitro Activity of DS18561882
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Parameter Value Cell Line Reference

MTHFD2 IC₅₀ 6.3 nM Enzyme Assay [1]

MTHFD1 IC₅₀ 570 nM Enzyme Assay [1]

GI₅₀ 140 nM MDA-MB-231 [1][2]

Table 2: In Vivo Efficacy of DS18561882 in a Breast Cancer Xenograft Model

Animal Model Dosing Regimen
Tumor Growth
Inhibition (TGI)

Reference

Mouse Xenograft 30 mg/kg, BID, oral Dose-dependent [2]

Mouse Xenograft 100 mg/kg, BID, oral Dose-dependent [2]

Mouse Xenograft 300 mg/kg, BID, oral 67% [2]

Table 3: Pharmacokinetic Profile of DS18561882 (Oral Administration)

Dose Cₘₐₓ (µg/mL) t₁/₂ (hours) AUC (µg·h/mL) Reference

30 mg/kg 11.4 2.21 64.6 [1]

100 mg/kg 56.5 2.16 264 [1]

300 mg/kg 90.1 2.32 726 [1]

Signaling Pathway
MTHFD2 plays a critical role in mitochondrial one-carbon metabolism, which is essential for the

de novo synthesis of purines and thymidylate, building blocks for DNA and RNA. By inhibiting

MTHFD2, DS18561882 disrupts this metabolic pathway, leading to a depletion of nucleotide

pools, which in turn induces replication stress and ultimately triggers cancer cell death.

Downstream signaling pathways, including the AKT and mTOR pathways, which are crucial for

cell proliferation and survival, are also impacted by the metabolic stress induced by MTHFD2

inhibition.
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Figure 1: Simplified signaling pathway of DS18561882 action.

Experimental Protocols
Cell Viability Assay (MTT-Based)
This protocol is designed to assess the effect of DS18561882 on the viability of breast cancer

cells, such as MDA-MB-231.

Materials:

Breast cancer cell line (e.g., MDA-MB-231)
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Complete growth medium (e.g., DMEM with 10% FBS)

DS18561882

DMSO (vehicle control)

96-well plates

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

Plate reader

Procedure:

Cell Seeding: Seed breast cancer cells in a 96-well plate at a density of 5,000-10,000 cells

per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified

atmosphere with 5% CO₂.

Compound Treatment: Prepare serial dilutions of DS18561882 in complete growth medium.

The final concentrations should typically range from 1 nM to 10 µM. Add the diluted

compound or vehicle control (DMSO) to the respective wells. The final DMSO concentration

should not exceed 0.1%.

Incubation: Incubate the plate for 72 hours at 37°C and 5% CO₂.

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4

hours at 37°C.

Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to

dissolve the formazan crystals.

Data Acquisition: Measure the absorbance at 570 nm using a plate reader.

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control

cells and determine the GI₅₀ value.
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In Vivo Breast Cancer Xenograft Study
This protocol describes the establishment of a breast cancer xenograft model and the

evaluation of the in vivo efficacy of DS18561882.

Materials:

Female BALB/c nude mice (5-6 weeks old)

MDA-MB-231 human breast cancer cells

Matrigel

DS18561882

Vehicle (e.g., 0.5% methylcellulose)

Calipers

Animal balance

Procedure:

Cell Preparation: Harvest MDA-MB-231 cells and resuspend them in a 1:1 mixture of serum-

free medium and Matrigel at a concentration of 5 x 10⁷ cells/mL.

Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension into the flank of

each mouse.

Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor volume with

calipers every 2-3 days. The tumor volume can be calculated using the formula: (Length x

Width²)/2.

Treatment: When tumors reach an average volume of 100-150 mm³, randomize the mice into

treatment and control groups. Administer DS18561882 (e.g., 30, 100, 300 mg/kg) or vehicle

orally twice daily (BID).
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Efficacy Evaluation: Continue treatment for a predetermined period (e.g., 21-28 days).

Monitor tumor volume and body weight throughout the study.

Endpoint: At the end of the study, euthanize the mice, and excise and weigh the tumors.

Data Analysis: Calculate the tumor growth inhibition (TGI) for each treatment group

compared to the vehicle control group.
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Figure 2: Experimental workflow for the in vivo xenograft study.
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Western Blot Analysis for Pathway Modulation
This protocol can be used to assess the effect of DS18561882 on the AKT/mTOR signaling

pathway.

Materials:

Breast cancer cells treated with DS18561882

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

BCA protein assay kit

SDS-PAGE gels

Transfer buffer

PVDF membrane

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

Primary antibodies (e.g., anti-p-AKT, anti-AKT, anti-p-mTOR, anti-mTOR, anti-GAPDH)

HRP-conjugated secondary antibodies

Chemiluminescent substrate

Imaging system

Procedure:

Cell Lysis: Treat breast cancer cells with DS18561882 for the desired time. Lyse the cells

with lysis buffer and collect the protein lysates.

Protein Quantification: Determine the protein concentration of each lysate using a BCA

assay.

SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.
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Protein Transfer: Transfer the separated proteins to a PVDF membrane.

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at

4°C.

Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate

HRP-conjugated secondary antibody for 1 hour at room temperature.

Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging

system.

Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH) to

determine the relative changes in protein expression and phosphorylation.

Conclusion
DS18561882 represents a promising therapeutic agent for the treatment of breast cancer by

targeting the metabolic vulnerability of MTHFD2-overexpressing tumors. The provided

protocols offer a framework for the preclinical evaluation of DS18561882, enabling researchers

to further investigate its mechanism of action and antitumor efficacy. Careful adherence to

these methodologies will ensure the generation of robust and reproducible data.
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[https://www.benchchem.com/product/b8095293#ds18561882-experimental-design-for-
breast-cancer-studies]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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